2,3-Diaminobenzamide

Descripción general

Descripción

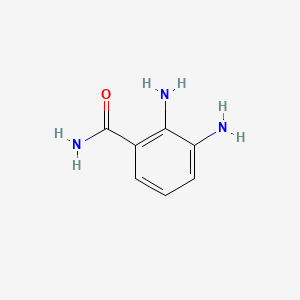

2,3-Diaminobenzamide is an organic compound with the chemical formula C7H9N3O. It features two amino groups and one benzamide group in its structure. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol, dichloromethane, and chloroform, but not in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Condensation with Acetylacetone: One method involves the condensation of diaminobenzamide with acetylacetone, followed by acid hydrolysis to yield 2,3-diaminobenzamide.

Reaction with Benzotriazole Salts: Another method involves the reaction of benzotriazole salts with N-chloropropionamide and aldehydes under specific conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2,3-Diaminobenzamide can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: This compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often involve reagents such as halogenated compounds and strong bases.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted benzamides and related compounds.

Aplicaciones Científicas De Investigación

2,3-Diaminobenzamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,3-diaminobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its potential use in medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzamide: This compound is structurally similar but contains only one amino group.

3-Aminobenzamide: Similar to 2,3-diaminobenzamide but with the amino group positioned differently on the benzene ring.

2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino groups, leading to different chemical properties.

Uniqueness

This compound is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and medicinal research .

Actividad Biológica

2,3-Diaminobenzamide (2,3-DAB) is a chemical compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and DNA repair mechanisms. This article explores its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 187.63 g/mol. The compound features two amino groups at the 2 and 3 positions of the benzamide structure, which are crucial for its biological activity.

The primary biological activity of 2,3-DAB is linked to its role as an intermediate in synthesizing inhibitors targeting poly(ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in DNA repair processes. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA after damage. This mechanism is particularly relevant in treating cancers with defective DNA repair pathways, such as those involving BRCA mutations .

Biological Activity and Applications

Research indicates that 2,3-DAB exhibits various biological activities:

- Inhibition of PARP : 2,3-DAB has been shown to inhibit PARP with varying potency. For instance, derivatives of 2,3-DAB have demonstrated IC values ranging from low nanomolar to micromolar concentrations against PARP-1 and PARP-2, indicating strong inhibitory effects .

- Modulation of RNA Transcription : The compound may also influence gene expression by modulating RNA transcription processes. This effect could have implications for diseases where gene expression is disrupted.

- Potential in Cancer Therapy : By acting as a PARP inhibitor, 2,3-DAB enhances the effectiveness of chemotherapeutic agents in cancer treatment. Studies have shown that combining 2,3-DAB with other drugs can lead to improved therapeutic outcomes in preclinical models .

Case Studies

Several studies highlight the efficacy and potential applications of 2,3-DAB:

- Study on PARP Inhibition :

- Anti-Proliferative Activity :

Comparative Analysis

To better understand the biological activity of 2,3-DAB relative to similar compounds, the following table summarizes key features:

| Compound Name | CAS Number | IC (nM) | Key Features |

|---|---|---|---|

| This compound | Not Listed | Varies (30-200) | Inhibits PARP; modulates RNA transcription |

| 4-Aminobenzamide | 104-93-8 | ~1000 | Similar structure; less potent |

| Benzamide | 55-21-0 | >5000 | Lacks amino groups; serves as a basic scaffold |

| N,N-Dimethylbenzamide | 611-67-5 | Not Available | Methylated derivative; affects solubility |

Propiedades

IUPAC Name |

2,3-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWJZCSEYBQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440634 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711007-44-2 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do catalysts like PYTZ impact the synthesis of benzimidazoles, and could similar approaches be applied to 2,3-diaminobenzamide as a starting material?

A1: The research article demonstrates that PYTZ acts as an efficient catalyst for the one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles. [] While the study doesn't specifically utilize this compound, it highlights the potential of similar catalytic approaches for synthesizing benzimidazole derivatives. Further research would be needed to explore the reactivity of this compound under similar reaction conditions and to determine the optimal catalyst for achieving desired products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.